Methyl 4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)benzoate” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported in several studies . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR and elemental analysis) .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were analyzed using NMR, FTIR and elemental analysis .Scientific Research Applications
Multi-Target-Directed Ligands
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, which are structurally similar to your compound, have been used as multi-target-directed ligands . These compounds have shown promising results in biochemical evaluations and computational analysis .
Antioxidant Properties
These derivatives have also been found to possess antioxidant properties . For instance, compound 3h (a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide) showed maximum antioxidant properties compared to other derivatives .
Antibacterial Activity
Some of these derivatives have shown significant antibacterial activity . Compounds 3d and 3h were found to be significant bacterial inhibitors .
Antifungal Activity
The derivatives also exhibited antifungal activity . Compound 3a showed significant fungicidal activity with a zone of inhibition up to 24 mm .
α-Glucosidase Inhibition
The derivatives have been tested for their effect on α-glucosidase activity . The highest enzyme inhibition activity was observed by compound 3h followed by 3c .
Antiviral Activity
Thiazole derivatives, which include your compound, have been found to possess antiviral activity . They have been used in the synthesis of antiretroviral drugs .
Mechanism of Action
properties
IUPAC Name |
methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-12(9(2)18)22-15(16-8)17-13(19)10-4-6-11(7-5-10)14(20)21-3/h4-7H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAXNUUGOMHYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
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